Fumaryl diketopiperazine

Description

Properties

IUPAC Name |

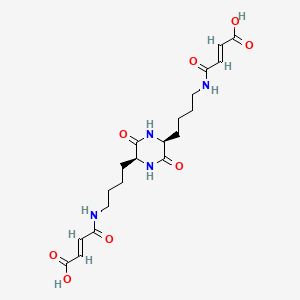

(E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNKIRVUCQNAQR-FETIZUMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H]1NC(=O)[C@@H](NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170185 | |

| Record name | Fumaryl diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176738-91-3 | |

| Record name | Fumaryl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176738913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaryl diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMARYL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB09609XSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis and purification of fumaryl diketopiperazine (FDKP), a critical excipient in advanced drug delivery systems. It covers conventional and catalyzed synthesis methods, comprehensive purification protocols, and the physicochemical properties that underpin its utility.

Introduction to this compound (FDKP)

This compound, chemically known as 2,5-diketo-3,6-di(4-fumarylaminobutyl)piperazine, is a derivative of the cyclic dipeptide formed from two lysine molecules.[1] It is a key component of the Technosphere® drug delivery platform, which facilitates the pulmonary administration of therapeutic agents, most notably insulin in the FDA-approved product Afrezza®.[2][3][4]

The utility of FDKP lies in its unique self-assembly properties. It is sparingly soluble in acidic conditions (pH < 5.2) but readily dissolves at neutral or basic pH.[4][5] This pH-dependent solubility allows FDKP to self-assemble into microparticles under acidic conditions, which can effectively encapsulate or adsorb drug molecules.[4][5] Upon inhalation and deposition in the lungs, where the physiological pH is neutral, these particles rapidly dissolve, releasing the active drug for absorption into the systemic circulation.[3][5] FDKP itself is considered a biologically inert excipient with no evidence of enhancing drug absorption or having any pharmacological effect.[3][4]

This document provides a technical guide to the chemical synthesis and subsequent purification of FDKP, presenting quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of this compound

The synthesis of FDKP typically begins with the formation of the diketopiperazine core from a protected lysine precursor, followed by deprotection and subsequent fumarylation.

Conventional Synthesis: Thermal Cyclocondensation

The traditional method for synthesizing the diketopiperazine scaffold involves the thermal cyclocondensation of an ε-amino protected lysine, such as N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine).[1] This reaction is typically carried out at high temperatures in a high-boiling point solvent like m-cresol.[1]

However, the uncatalyzed thermal method is often inefficient. It is characterized by lengthy reaction times, ranging from 18 to 33 hours, and produces relatively low yields, often below 50% and sometimes as low as 25%.[1] These factors limit the throughput for industrial-scale manufacturing.[1]

Catalyzed Synthesis for Improved Efficiency

To overcome the limitations of the conventional method, catalysts can be employed to accelerate the cyclocondensation reaction, leading to shorter reaction times and higher yields.[1] Acid catalysts have been shown to be effective. The use of phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), or phosphoric acid (H₃PO₄) can significantly improve the synthesis of the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine intermediate.[1]

Synthesis Data Summary

The following table summarizes the quantitative data associated with different synthesis methods for the diketopiperazine precursor of FDKP.

| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Conventional Thermal | Cbz-L-lysine | None | m-cresol | 160-170 | 18-22 | ~47.5 | [1] |

| Uncatalyzed (General) | Cbz-L-lysine | None | Not specified | Not specified | 18-33 | <50 | [1] |

| Catalyzed | ε-amino protected lysine | P₂O₅, H₂SO₄, or H₃PO₄ | Not specified | Not specified | Shorter | Higher | [1] |

Experimental Protocol: Conventional Synthesis of DKP Precursor

This protocol describes the conventional thermal synthesis of bis-3,6-[(N-benzyloxycarbonyl)-4-aminobutyl]-2,5-diketopiperazine (DKP1), the precursor to FDKP.[1]

-

Reaction Setup: Suspend N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine) in m-cresol in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Thermal Cyclization: Heat the reaction mixture to 160-170°C under a nitrogen atmosphere.

-

Reaction Time: Maintain the temperature and stirring for 18-22 hours.

-

Product Precipitation: Cool the reaction mixture, which may result in the precipitation of the product.

-

Isolation: Isolate the crude product by filtration.

-

Purification: Recrystallize the crude product from glacial acetic acid to yield purified DKP1.

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of FDKP.

Caption: General workflow for the synthesis of this compound (FDKP).

Purification of this compound

Purification is a critical step to ensure the final FDKP product meets the high-purity standards required for pharmaceutical applications. The process typically involves removing unreacted starting materials, byproducts, and separating stereoisomers.

Recrystallization

Recrystallization is a common method for purifying the DKP intermediate. As noted in the synthesis protocol, glacial acetic acid is an effective solvent for the recrystallization of the N-protected DKP precursor.[1] The choice of solvent is crucial and depends on the solubility profile of the specific DKP derivative.

Chromatographic Methods

Chromatography is essential for achieving high purity and for separating the cis and trans isomers of FDKP. The ratio of these isomers can be important for the final product's performance, particularly for pulmonary delivery systems where a trans-isomer content of 45% to 65% is considered favorable for aerodynamic properties.[6]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for separating DKP isomers due to their differences in polarity.[7] Phenyl-hexyl columns are particularly effective for this separation.[7]

-

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step. A C18 SPE column can be used to capture the product from a solution, which is then washed and eluted with an appropriate solvent gradient.[8]

-

Gel Filtration Chromatography: For purifications from complex mixtures, such as microbial culture extracts, gel filtration chromatography using resins like Sephadex LH-20 with methanol as an eluant can be employed.[7]

Purification Data Summary

This table provides details on chromatographic conditions used for DKP purification.

| Technique | Stationary Phase | Mobile Phase | Elution Profile | Purpose | Reference |

| RP-HPLC | XBridge Phenyl-hexyl (5 µm) | Methanol / Water | 5% to 60% Methanol gradient over 50 min | Separation of cis/trans isomers | [7] |

| SPE | ISOLUTE C18 | Acetonitrile / 0.1% TFA in Water | Step gradient (0%, 20%, 50% ACN) | General purification | [8] |

| Gel Filtration | Sephadex LH-20 | Methanol | Isocratic | Isolation from culture extract | [7] |

Experimental Protocol: RP-HPLC Purification of DKP Isomers

The following is a representative protocol for the separation of DKP diastereomers.[7]

-

Sample Preparation: Dissolve the crude DKP mixture in a minimal amount of the initial mobile phase (e.g., 5% methanol in water).

-

Column: Use a semi-preparative XBridge Phenyl-hexyl column (e.g., 250 x 10.0 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Gradient Program: Run a linear gradient from 5% to 60% Solvent B over 50 minutes.

-

Flow Rate: Set a flow rate appropriate for the semi-preparative column.

-

Detection: Use UV detection at a suitable wavelength to monitor the elution of the isomers.

-

Fraction Collection: Collect the fractions corresponding to the distinct peaks of the cis and trans isomers.

-

Analysis: Confirm the identity and purity of the isolated isomers using NMR and LCMS.[7]

Purification Workflow Visualization

This diagram illustrates a typical purification workflow for FDKP.

Caption: A representative workflow for the purification of this compound (FDKP).

Physicochemical Properties and Biological Interactions

Self-Assembly Mechanism

The functionality of FDKP as a drug carrier is driven by its pH-dependent self-assembly. The molecule contains two carboxylic acid groups from the fumaryl moieties.[4] In an acidic environment (pH < 5.2), these groups are protonated, reducing the molecule's overall negative charge and solubility.[4][5] This state promotes intermolecular hydrogen bonding, leading to crystallization and the self-assembly of nanocrystals into porous microparticles, which are ideal for deep lung delivery.[4][5] At the neutral pH of the lungs, the carboxylic acid groups deprotonate, leading to particle dissolution and drug release.[2]

Caption: pH-triggered self-assembly and dissolution of FDKP for drug delivery.

Signaling Pathways and Biological Activity

FDKP itself is designed to be a biologically inert excipient.[4] However, the broader class of diketopiperazines (DKPs) encompasses a wide range of biologically active natural products with activities including antimicrobial, antiviral, and antitumor effects.[9]

Some synthetic bicyclic DKP derivatives, which are structurally more complex than FDKP, have been shown to act as pharmacological tools. For example, certain derivatives can selectively inhibit calcium mobilization and phosphoinositide turnover elicited by the activation of human P2Y₁ receptors, suggesting they can modulate specific G-protein coupled receptor (GPCR) signaling pathways.[10] It is important to note that these activities are associated with specific DKP analogs and not with the FDKP excipient used in drug delivery.

Caption: General pathway for P2Y₁ receptor signaling inhibited by certain DKP derivatives.

References

- 1. US8748609B2 - Catalysis of diketopiperazine synthesis - Google Patents [patents.google.com]

- 2. Preparation, characterization, and pharmacodynamics of insulin-loaded this compound microparticle dry powder inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. RU2490026C1 - Diketopiperazin microparticles with particular amount of isomers - Google Patents [patents.google.com]

- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 10. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]

Fumaryl Diketopiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a symmetrically substituted diketopiperazine derivative with unique physicochemical properties that make it a valuable excipient in advanced drug delivery systems.[1] This technical guide provides an in-depth overview of the chemical properties of FDKP, including its synthesis, structure, and key physicochemical characteristics. Detailed experimental protocols for its synthesis and the formation of Technosphere® microparticles are outlined. Furthermore, this guide clarifies the role of FDKP as a biologically inert carrier, dispelling scientifically unsubstantiated claims of intrinsic biological activity, and illustrates its mechanism of action in pulmonary drug delivery. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Identity and Structure

This compound, chemically known as (2S,5S)-3,6-bis[4-(N-fumaryl)aminobutyl]-2,5-dioxopiperazine, is a derivative of the cyclization of two lysine amino acid molecules where the side chains are functionalized with fumaric acid groups.[1] This specific structure imparts unique self-assembly properties crucial for its application in drug delivery.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid | PubChem |

| CAS Number | 176738-91-3 | PubChem |

| Molecular Formula | C20H28N4O8 | PubChem |

| Molecular Weight | 452.5 g/mol | PubChem |

| Calculated XLogP3 | -0.9 | PubChem |

| Appearance | White to off-white powder | [2] |

| Melting Point | ~340-349.2 °C | [3] |

Physicochemical Properties

Solubility

Crystal Structure and Self-Assembly

FDKP is a crystalline material, which is essential for the formation of stable microparticles.[7] Under acidic conditions (pH < 5), FDKP molecules undergo a controlled, pH-induced crystallization process.[5] These nanocrystals then self-assemble into microparticles with a distinct morphology.[5][8] This self-assembly is driven by intermolecular hydrogen bonding.[5]

Synthesis of this compound

The synthesis of FDKP is a multi-step process that begins with the cyclization of lysine. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on available literature.

Experimental Protocol: Synthesis of the Diketopiperazine Core

The foundational step in FDKP synthesis is the formation of the diketopiperazine ring from a protected lysine precursor. The conventional method involves the thermal cyclocondensation of an ε-amino protected lysine, such as N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine).[9]

Materials:

-

N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)

-

m-Cresol

-

Phosphorus pentoxide (catalyst)

-

Glacial acetic acid

Procedure:

-

A solution of Cbz-L-lysine is prepared in m-cresol.

-

A catalytic amount of phosphorus pentoxide (e.g., 5-10%) is added to the solution.[9]

-

The reaction mixture is heated to a temperature of 160-170 °C.[9]

-

The reaction is maintained at this temperature for a shortened duration (compared to uncatalyzed reactions) until the synthesis is substantially complete, which can be within approximately 10 hours of reaching the target temperature.[9]

-

The reaction mixture is cooled, and the resulting N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine is isolated.

-

The crude product is purified by recrystallization from glacial acetic acid to yield the diketopiperazine core.[9]

Experimental Protocol: Fumaric Acid Conjugation

The subsequent step involves the deprotection of the ε-amino groups and conjugation with fumaric acid.

Materials:

-

N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

-

Deprotection agent (e.g., HBr in acetic acid for Cbz group)

-

Fumaric acid derivative (e.g., fumaryl chloride)

-

Anhydrous, non-protic solvent (e.g., DMF)

-

Base (e.g., triethylamine)

Procedure:

-

The N-protected diketopiperazine is dissolved in an appropriate solvent, and the protecting groups are removed under standard conditions.

-

The deprotected diketopiperazine is dissolved in an anhydrous, non-protic solvent.

-

A suitable base is added to the solution.

-

A fumaric acid derivative is added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or LC-MS).

-

The resulting this compound is isolated and purified.

Formation of Technosphere® Microparticles

FDKP is the core component of the Technosphere® drug delivery platform. The formation of these microparticles is a controlled self-assembly process.

Experimental Protocol: Preparation of Technosphere® Microparticles

The formation of Technosphere® particles is based on the pH-dependent solubility of FDKP.

Materials:

-

This compound (FDKP)

-

Dilute aqueous base (e.g., ammonium hydroxide)

-

Dilute aqueous acid (e.g., acetic acid)

-

Drug substance (to be encapsulated/adsorbed)

-

Polysorbate 80 (optional surfactant)

Procedure:

-

FDKP is dissolved in a dilute aqueous base to form a solution.

-

The drug substance to be loaded is typically dissolved in a separate aqueous solution.

-

The FDKP solution and the drug solution are mixed.

-

This mixture is then rapidly combined with a dilute aqueous acid solution under controlled conditions (e.g., using a high-shear mixer).

-

The rapid decrease in pH causes the FDKP to precipitate out of solution as nanocrystals.

-

These nanocrystals self-assemble into porous microparticles, entrapping the drug substance.

-

The resulting suspension of microparticles can be further processed, for example, by spray-drying, to obtain a dry powder for inhalation.

Mechanism of Drug Delivery

FDKP-based Technosphere® particles are primarily designed for pulmonary drug delivery. Upon inhalation, the microparticles travel to the deep lung, where the physiological pH is neutral (approximately 7.4).

At this neutral pH, the FDKP microparticles rapidly dissolve, releasing the entrapped or adsorbed drug.[3] This rapid dissolution leads to a high local concentration of the drug at the absorption site in the alveoli, facilitating its rapid entry into the systemic circulation.[10]

Biological Activity

Contrary to some commercial, non-scientific claims, extensive preclinical and clinical studies have demonstrated that this compound is biologically inert.[8][11] In vitro receptor-binding assays have shown that FDKP does not significantly interact with a wide range of receptors, ion channels, and enzymes at physiologically relevant concentrations.[11] Furthermore, in vivo pharmacology studies have not observed any effects on cardiac, central nervous system, pulmonary, or renal functions.[11]

Pharmacokinetic studies in humans have shown that FDKP is predominantly cleared unchanged by the kidneys and has essentially no oral bioavailability.[8][12] There is no evidence of metabolism of FDKP in the body.[8][12] Therefore, FDKP functions solely as an excipient to enable the delivery and rapid absorption of the active pharmaceutical ingredient it carries.

Conclusion

This compound is a well-characterized, crystalline compound with pH-dependent solubility that enables its use as a versatile excipient in pulmonary drug delivery. Its ability to self-assemble into porous microparticles through a controlled crystallization process is the foundation of the Technosphere® drug delivery platform. FDKP is biologically inert, serving as a safe and effective carrier for the rapid systemic delivery of therapeutic agents via inhalation. This technical guide provides a comprehensive overview of its chemical properties and the fundamental principles of its application in drug delivery for researchers and professionals in the pharmaceutical sciences.

References

- 1. US8227409B2 - Diketopiperazine microparticles with defined isomer contents - Google Patents [patents.google.com]

- 2. US9364436B2 - High capacity diketopiperazine microparticles and methods - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, characterization, and pharmacodynamics of insulin-loaded this compound microparticle dry powder inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9796688B2 - Catalysis of diketopiperazine synthesis - Google Patents [patents.google.com]

- 10. Technosphere® Insulin: Defining the Role of Technosphere Particles at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic characterization of the novel pulmonary delivery excipient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumaryl Diketopiperazine Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a biocompatible and biodegradable excipient that has garnered significant attention in the pharmaceutical industry for its ability to self-assemble into microparticles, offering a versatile platform for drug delivery, particularly for pulmonary administration. This technical guide provides an in-depth exploration of the core mechanism driving FDKP self-assembly, focusing on the intricate interplay of molecular forces and environmental factors. We will delve into the quantitative data governing this process, provide detailed experimental protocols for its characterization, and visualize the key pathways and workflows to offer a comprehensive resource for researchers and professionals in drug development.

The Core Mechanism of this compound Self-Assembly

The self-assembly of this compound (FDKP), chemically known as bis-3,6-(4-fumarylaminobutyl)-2,5-diketopiperazine, is a complex process primarily driven by a combination of hydrogen bonding and hydrophobic interactions, heavily influenced by the pH of the surrounding environment. This spontaneous organization of FDKP monomers into ordered microparticle structures is the cornerstone of its utility as a drug delivery vehicle.

The Role of Hydrogen Bonding

At the heart of FDKP self-assembly lies a network of specific and cooperative hydrogen bonds. The diketopiperazine ring, with its amide protons and carbonyl groups, provides the primary sites for these interactions. Molecular modeling studies and spectroscopic evidence have elucidated a preferred "cooperative" hydrogen bond motif.[1][2] This motif involves both intramolecular and intermolecular hydrogen bonds.

One critical interaction is a 10-membered intramolecular hydrogen bond formed between the amido NH of the diketopiperazine ring and the carbonyl group of the appended fumaramide side chain (termed a "type B" hydrogen bond).[1][2] Furthermore, a "type A" hydrogen bond can form where the fumaramidyl NH hydrogen bonds with the diketopiperazine amide carbonyl.[1][2] The interplay of these hydrogen bonds orients the fumaryl groups at a distinctive 90-degree angle, which is believed to be a crucial factor in directing the self-assembly into microparticles.[1][2]

pH-Dependent Assembly

The self-assembly of FDKP is exquisitely sensitive to pH. FDKP is highly soluble in aqueous solutions at a pH above 6.[3] However, in acidic conditions (pH < 5.2), the carboxyl groups on the fumaryl moieties become protonated, reducing the overall negative charge of the molecule and decreasing its solubility.[3] This protonation facilitates the intermolecular interactions, leading to the precipitation of FDKP as microcrystalline platelets, which then agglomerate into porous microparticles.[3] This pH-triggered self-assembly is a key feature for its application in drug delivery, allowing for the encapsulation of therapeutic agents during the particle formation process.[3]

Quantitative Data on FDKP Self-Assembly and Microparticle Properties

The following tables summarize key quantitative data related to the self-assembly of FDKP and the resulting microparticles, compiled from various studies.

| Parameter | Value | Experimental Conditions | Reference(s) |

| Particle Size (Mean Diameter) | ~2.5 µm | pH-induced crystallization | [3] |

| 1.69 µm (average) | Optimized formulation (pH 4.64) | [4] | |

| 3.45 ± 0.13 µm (MMAD) | Spray-dried insulin-loaded microspheres | [5][6] | |

| Particle Size Distribution (D90) | 4.340 ± 0.0185 µm to 6.762 ± 0.0191 µm | pH range 3.0 to 5.0 | [7] |

| Drug Loading Efficiency (Insulin) | > 95% | Optimized preparation process | [5] |

| 10.95% | Optimized formulation (pH 4.64) | [4] | |

| Drug Loading Efficiency (Azithromycin) | 23.68% ± 0.12% (at 1:3 drug:carrier ratio) | Spray drying | [7] |

| 38.56% ± 0.48% (at 2:3 drug:carrier ratio) | Spray drying | [7] | |

| 48.31% ± 0.32% (at 3:3 drug:carrier ratio) | Spray drying | [7] | |

| Spray Drying Yield | > 50% | Insulin-loaded microspheres | [5] |

| Fine Particle Fraction (FPF) (Insulin) | 50.2% | In vitro deposition | [5][6] |

| Fine Particle Fraction (FPF) (Azithromycin) | 55.92% ± 0.97% | In vitro deposition | [7] |

| Mass Median Aerodynamic Diameter (MMAD) (Azithromycin) | 3.85 ± 0.07 µm | In vitro deposition | [7] |

| Self-Assembly pH Trigger | < 5.2 | Aqueous solution | [3] |

Table 1: Physicochemical Properties of FDKP Microparticles

| Parameter | Value | Experimental Conditions | Reference(s) |

| Maximum Plasma Concentration (Cmax) of FDKP | 147.0 (44.3) ng/mL | 20 mg inhaled dose in diabetic subjects with normal renal function | [8][9] |

| 159.9 (59.4) ng/mL | 20 mg inhaled dose in diabetic subjects with diabetic nephropathy | [8][9] | |

| Area Under the Curve (AUC0–480) of FDKP | 30,474 (31.8) ng/ml·min | 20 mg inhaled dose in diabetic subjects with normal renal function | [8][9] |

| 36,869 (47.2) ng/ml·min | 20 mg inhaled dose in diabetic subjects with diabetic nephropathy | [8][9] | |

| Urinary Recovery of Intravenous [14C]FDKP | > 95% | Healthy male subjects | [8] |

| Urinary Recovery of Oral [14C]FDKP | < 3% | Healthy male subjects | [8] |

Table 2: Pharmacokinetic Parameters of FDKP

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly and properties of FDKP microparticles.

Preparation of FDKP Microparticles (pH-Induced Precipitation and Spray Drying)

Objective: To prepare FDKP microparticles incorporating a therapeutic agent.

Materials:

-

This compound (FDKP)

-

Therapeutic agent (e.g., insulin, azithromycin)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Spray dryer apparatus

Procedure:

-

Dissolve FDKP in deionized water at a neutral or slightly alkaline pH to ensure complete dissolution.

-

Add the therapeutic agent to the FDKP solution and stir until fully dissolved or dispersed.

-

Slowly add HCl to the solution while continuously stirring to lower the pH to the desired acidic range (typically between 3.0 and 5.0). The solution will become turbid as FDKP self-assembles and precipitates.[3]

-

Continue stirring for a defined period (e.g., 2.37 hours) to allow for complete particle formation and drug encapsulation.[4]

-

The resulting suspension of FDKP microparticles is then fed into a spray dryer.

-

Set the spray dryer parameters (e.g., inlet temperature, feed rate, atomization pressure) to optimal values for the specific formulation.

-

Collect the dried microparticle powder from the cyclone separator.

Particle Size and Morphology Characterization

Objective: To determine the size distribution and morphology of the FDKP microparticles.

3.2.1. Scanning Electron Microscopy (SEM)

Procedure:

-

Mount a small amount of the FDKP microparticle powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Introduce the coated stub into the SEM chamber.

-

Acquire images at various magnifications to visualize the overall morphology, surface texture, and shape of the microparticles.

3.2.2. Laser Diffraction or Dynamic Light Scattering (DLS)

Procedure:

-

Disperse a small amount of the FDKP microparticle powder in a suitable dispersant (e.g., deionized water at a pH where the particles are stable, or a non-aqueous solvent).

-

Briefly sonicate the suspension to break up any loose agglomerates.

-

Introduce the sample into the laser diffraction or DLS instrument.

-

Perform the measurement to obtain the particle size distribution, typically reported as D10, D50 (median), and D90 values.

Spectroscopic Analysis of Hydrogen Bonding

Objective: To investigate the hydrogen bonding interactions involved in FDKP self-assembly.

3.3.1. Fourier Transform Infrared (FTIR) Spectroscopy

Procedure:

-

Prepare samples of FDKP under different conditions (e.g., dissolved at neutral pH, self-assembled at acidic pH, as a solid powder).

-

For solid samples, mix a small amount of FDKP powder with potassium bromide (KBr) and press into a pellet.

-

For liquid samples, use a liquid cell with appropriate windows (e.g., CaF2).

-

Acquire FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectra for shifts in the characteristic vibrational bands, particularly the N-H stretching and C=O stretching regions, which are sensitive to hydrogen bonding. A shift to lower wavenumbers in these regions typically indicates the formation of hydrogen bonds.

3.3.2. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Procedure:

-

Dissolve FDKP in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

-

Acquire ¹H NMR spectra at a range of temperatures.

-

Monitor the chemical shifts of the amide protons. Changes in the chemical shift with temperature (temperature coefficient, dδ/dT) can provide information about the involvement of these protons in hydrogen bonding. Protons involved in strong hydrogen bonds will exhibit a smaller change in chemical shift with increasing temperature.

Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of therapeutic agent encapsulated within the FDKP microparticles.

Procedure (using High-Performance Liquid Chromatography - HPLC):

-

Accurately weigh a known amount of the drug-loaded FDKP microparticles.

-

Dissolve the microparticles in a solvent that completely dissolves both the FDKP and the drug (e.g., a buffer at neutral or alkaline pH).

-

Filter the solution to remove any insoluble matter.

-

Inject a known volume of the filtered solution into an HPLC system equipped with a suitable column and detector for the therapeutic agent.

-

Quantify the amount of drug present by comparing the peak area to a standard curve prepared with known concentrations of the drug.

-

Calculate the drug loading and encapsulation efficiency using the following formulas:

-

Drug Loading (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

-

Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

-

Visualizing the this compound Self-Assembly Process

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the overall workflow of FDKP self-assembly and characterization.

Caption: Key hydrogen bonding interactions in FDKP self-assembly.

Caption: Workflow of pH-induced FDKP self-assembly.

Caption: Experimental workflow for FDKP microparticle characterization.

Conclusion

The self-assembly of this compound is a finely tuned process governed by the principles of supramolecular chemistry. The interplay of cooperative hydrogen bonding and the pH-dependent modulation of solubility are the primary drivers for the formation of microparticles with properties suitable for advanced drug delivery applications. A thorough understanding of the quantitative parameters and the application of appropriate analytical techniques, as outlined in this guide, are essential for the rational design and optimization of FDKP-based drug delivery systems. The provided experimental protocols and visualizations serve as a practical resource for researchers and professionals aiming to harness the potential of this innovative excipient.

References

- 1. usp.org [usp.org]

- 2. pmda.go.jp [pmda.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Particle size measurement by Dynamic Light Scattering in 384-microplate | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]

- 6. Interactions of aggregating peptides probed by IR-UV action spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00208H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Fumaryl Diketopiperazine: A Technical Guide to its Discovery, Chemistry, and Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP), chemically known as (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)-2,5-piperazinedione, is a synthetic, biocompatible, and biodegradable excipient that has emerged as a key component in novel pulmonary drug delivery systems. Developed by MannKind Corporation, FDKP is the cornerstone of the Technosphere® technology, a platform designed for the rapid systemic delivery of therapeutic agents via inhalation. This technical guide provides an in-depth overview of the history, synthesis, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies derived from scientific literature and patent filings, and visualizations of its synthesis and self-assembly pathways to support researchers and drug development professionals in understanding and potentially utilizing this innovative excipient.

Discovery and History

This compound is not a naturally occurring compound but a purposefully designed molecule for pharmaceutical applications. Its development is intrinsically linked to the pursuit of non-invasive drug delivery systems, particularly for peptides and proteins that would otherwise require injection.

MannKind Corporation pioneered the development of FDKP as the primary component of their Technosphere® drug delivery platform. The goal was to create a carrier molecule that could self-assemble into microparticles of a suitable size for deep lung inhalation, encapsulate a therapeutic agent, and then rapidly dissolve in the neutral pH of the lung to release the drug for systemic absorption.

The selection of the diketopiperazine scaffold was based on the inherent stability of this cyclic dipeptide structure. The fumaryl groups were incorporated to provide pH-sensitive solubility, a critical feature for the particle formation and dissolution mechanism. The resulting molecule, FDKP, was found to be biologically inert, with studies showing it does not enhance drug absorption through any pharmacological action but rather facilitates it by delivering the drug in a highly soluble form to a large absorptive surface area.[1] This innovative approach culminated in the FDA approval of Afrezza®, an inhaled insulin formulation using FDKP, marking a significant milestone in the delivery of biologic drugs.

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈N₄O₈ | [2] |

| Molecular Weight | 452.46 g/mol | [2] |

| CAS Number | 176738-91-3 | [2] |

| Appearance | White to Off-White Powder | [2] |

| Solubility | Low solubility in acidic conditions (pH < 5), readily soluble at neutral or basic pH. | [3] |

| pKa | Not explicitly found in searches. | |

| LogP | -0.9 | [4] |

Table 2: Characteristics of FDKP-Based Technosphere® Microparticles

| Property | Value | Reference |

| Mean Diameter | ~2.5 µm | [5] |

| Particle Size Range | 0.5 - 5.8 µm | [5] |

| Morphology | Porous, petal-like structure (unloaded); smoother surface (drug-loaded). | [6] |

| Formation Mechanism | pH-induced self-assembly of nanocrystalline plates. | [1] |

| Drug Loading | Adsorption onto the microparticle surface via electrostatic interactions. | [6] |

| Mass Median Aerodynamic Diameter (MMAD) | 3.45 ± 0.13 µm (for an insulin-loaded formulation) | [5] |

| Fine Particle Fraction (FPF) | 50.2% (for an insulin-loaded formulation) | [5] |

Table 3: Pharmacokinetic Properties of Inhaled this compound in Humans

| Parameter | Healthy Subjects | Subjects with Diabetic Nephropathy | Subjects with Chronic Liver Disease | Reference |

| Bioavailability (inhaled) | 22-25% | Not specified | Not specified | [5] |

| Oral Bioavailability | < 3% | Not specified | Not specified | [1] |

| Cmax (inhaled 20 mg) | 147.0 ng/mL | 159.9 ng/mL | Not specified | [1] |

| AUC₀₋₄₈₀ (inhaled 20 mg) | 26,710 ng·min/mL | 36,869 ng·min/mL | 31,477 ng·min/mL | [1] |

| Metabolism | No evidence of metabolism. | Not specified | Not specified | [1] |

| Elimination | Predominantly cleared unchanged by the kidney. | Slower clearance with moderate DNP. | No significant difference from healthy subjects. | [1] |

| Urinary Recovery (IV dose) | > 95% | Not specified | Not specified | [1] |

Experimental Protocols

The following protocols are derived from the scientific and patent literature and represent a general methodology for the synthesis of this compound and the preparation of its microparticles.

Synthesis of this compound

The synthesis of FDKP involves a multi-step process beginning with the protection of the amino acid lysine, followed by cyclization to form the diketopiperazine core, deprotection, and finally, acylation with fumaric acid.

Step 1: Synthesis of 3,6-bis-[(N-benzyloxycarbonyl)-4-aminobutyl]-2,5-diketopiperazine

-

Reaction Setup: A mixture of N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine) is heated in the presence of a catalyst in an organic solvent.

-

Catalyst: Catalysts such as sulfuric acid, phosphoric acid, or phosphorus pentoxide can be used.[7]

-

Solvent: High-boiling point organic solvents like dimethylacetamide or N-methyl-2-pyrrolidone are suitable.[7]

-

Temperature: The reaction mixture is heated to approximately 160-170°C.

-

Reaction Time: The synthesis is typically complete within 2-10 hours of reaching the target temperature.

-

Purification: The resulting N-protected diketopiperazine (DKP1) is purified from the reaction mixture.

Step 2: Deprotection of the Diketopiperazine Core

-

Reaction: The benzyloxycarbonyl (Cbz) protecting groups are removed from DKP1. This is typically achieved by catalytic hydrogenation.

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is commonly used.

-

Solvent: A suitable solvent such as ethanol or methanol is used.

-

Procedure: The protected DKP is dissolved in the solvent with the catalyst, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete.

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected diketopiperazine.

Step 3: Fumarylation of the Deprotected Diketopiperazine

-

Reaction: The deprotected diketopiperazine is reacted with a fumaric acid derivative to form FDKP.

-

Reagent: Fumaric acid monoethyl ester chloride or a similar activated fumaric acid derivative is used.

-

Conditions: The reaction is carried out in the presence of a base to neutralize the HCl byproduct.

-

Purification: The final product, this compound, is purified, which may involve a saponification step to hydrolyze any remaining ethyl esters, followed by recrystallization.

Preparation of FDKP Microparticles (Technosphere®)

The formation of FDKP microparticles is a pH-dependent self-assembly process.

-

Dissolution: this compound is dissolved in a dilute aqueous base (e.g., dilute ammonium hydroxide) to achieve a pH where the molecule is fully soluble (pH > 6).

-

Precipitation: The pH of the FDKP solution is lowered by the controlled addition of an acid (e.g., acetic acid) to a pH below 5. This protonates the carboxyl groups, decreasing the solubility of FDKP and causing it to precipitate out of solution as nanocrystalline plates.

-

Self-Assembly: The nanocrystalline plates of FDKP spontaneously self-assemble into porous, spherical microparticles.

-

Drug Loading (Optional): If a therapeutic agent is to be loaded, it is typically added to the FDKP solution before or during the pH adjustment, allowing it to be adsorbed onto the surface of the forming microparticles via electrostatic interactions.

-

Drying: The resulting microparticle suspension is then dried to produce a powder suitable for inhalation. Spray drying is a commonly employed method for this step.[5]

Characterization of FDKP Microparticles

A variety of analytical techniques are used to characterize the physicochemical properties of FDKP microparticles.

-

Particle Size and Distribution: Laser diffraction is used to measure the particle size distribution.

-

Morphology: Scanning electron microscopy (SEM) is employed to visualize the shape and surface characteristics of the microparticles.

-

Crystallinity: X-ray powder diffraction (XRPD) is used to investigate the crystalline state of the FDKP in the microparticles.

-

Aerosol Performance: The in vitro aerosol dispersion properties, including the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF), are determined using a Next Generation Impactor (NGI).[6]

Mechanism of Action and Biological Interactions

This compound is considered a biologically inert excipient.[1] Extensive in vitro and in vivo studies have been conducted to confirm its safety profile.

-

In Vitro Safety: FDKP has been evaluated in numerous receptor-binding assays and showed no significant interaction with a wide range of receptors, ion channels, and enzymes at concentrations up to 100 µM.[1]

-

In Vivo Safety: Preclinical toxicology studies in rats and dogs have been conducted. While some studies indicated mild, reversible lung irritation at high doses, FDKP was generally well-tolerated.[8]

-

Biological Inertness: Studies have shown that FDKP does not have a pharmacological effect on drug absorption.[1] Its role is to deliver the drug to the deep lung in a form that is readily soluble at the physiological pH of the lung surface, leading to rapid absorption into the systemic circulation.

The mechanism of drug delivery via FDKP microparticles can be summarized as follows:

-

Inhalation: The dry powder formulation of drug-loaded FDKP microparticles is inhaled into the deep lung.

-

Deposition: The microparticles, with an aerodynamic diameter of ~2.5 µm, deposit in the alveoli.

-

Dissolution: Upon contact with the neutral pH of the lung lining fluid, the FDKP microparticles rapidly dissolve.

-

Drug Release and Absorption: The dissolution of the microparticles releases the adsorbed drug, which is then rapidly absorbed into the systemic circulation.

-

Excretion: The FDKP molecule itself is not metabolized and is rapidly cleared from the body, primarily through renal excretion.[1]

Visualizations

Synthetic Pathway of this compound

References

- 1. Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. Preparation and evaluation of spray-dried inhalable microparticles from carrier mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, characterization, and pharmacodynamics of insulin-loaded this compound microparticle dry powder inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AU2010259939B2 - Diketopiperazine microparticles with defined isomer contents - Google Patents [patents.google.com]

- 7. AU2012214592B2 - Formation of N-protected bis-3,6-(4-aminoalkyl) -2,5,diketopiperazine - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Molecular Modeling of Fumaryl Diketopiperazine Interactions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaryl diketopiperazine (FDKP) is a synthetic derivative of the naturally occurring cyclic dipeptide, diketopiperazine. While many diketopiperazine compounds exhibit a wide range of biological activities, FDKP has been specifically engineered to be biologically inert.[1] Its primary application in the pharmaceutical industry is as an excipient in drug delivery systems, most notably in the Technosphere® technology for pulmonary drug delivery of insulin.[2] The efficacy of FDKP in this role is intrinsically linked to its capacity for self-assembly into microparticles, a process governed by specific intermolecular interactions that have been elucidated through molecular modeling.[2] This technical guide provides an in-depth analysis of the molecular modeling of FDKP interactions, focusing on the computational methodologies and key quantitative findings that describe its self-assembly mechanism.

Molecular Interactions and Self-Assembly

The cornerstone of FDKP's utility as a drug delivery vehicle is its ability to self-assemble into microparticles under acidic conditions. This phenomenon is driven by a network of "cooperative" hydrogen bonds. Molecular modeling studies have been instrumental in identifying the low-energy conformers and the specific hydrogen-bonding patterns that facilitate this process.[2]

Key Hydrogen Bonding Motifs

Two primary types of intramolecular hydrogen bonds have been characterized through a combination of variable-temperature NMR, FTIR studies, and molecular modeling[2]:

-

Type A Hydrogen Bond: This interaction involves the fumaramidyl NH hydrogen bonding to the diketopiperazine amide carbonyl.[2]

-

Type B Hydrogen Bond: This is a 10-membered hydrogen bond formed between one of the diketopiperazine's amido NH and the appended fumaramido-carbonyl.[2]

The lowest energy conformation of FDKP, which is believed to drive the self-assembly process, involves a "cooperative" hydrogen bond motif. In this arrangement, one of the fumaryl "arms" of the molecule participates in a Type B hydrogen bond, while the other arm is involved in a Type A hydrogen bond.[2] This specific, cooperative scenario forces the appended fumaryl groups into a distinct 90° orientation, which is thought to be a critical factor in the subsequent self-assembly into microparticles.[2]

Molecular Modeling Workflow

While specific proprietary details of industrial molecular modeling are not always publicly available, a general workflow for studying the self-assembly of molecules like FDKP can be outlined. This process typically involves a combination of quantum mechanics and molecular mechanics approaches to balance accuracy and computational cost.

Caption: A generalized workflow for the molecular modeling of FDKP self-assembly.

Experimental Protocols

Detailed experimental protocols for the molecular modeling of FDKP are not extensively published. However, based on standard practices in computational chemistry for similar systems, the following methodologies are likely to be employed.

Quantum Mechanical (QM) Calculations

-

Objective: To determine the accurate geometries, energies, and electronic properties (like partial atomic charges) of the FDKP monomer.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common and effective method. A functional such as B3LYP or a more modern, dispersion-corrected functional like ωB97X-D would be appropriate.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would provide a good balance of accuracy and computational cost.

-

Procedure:

-

Perform a conformational search to identify low-energy starting structures.

-

Optimize the geometry of the most stable conformers in the gas phase or with an implicit solvent model.

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

Calculate the partial atomic charges from the QM electron distribution using methods like Electrostatic Potential (ESP) or Restrained Electrostatic Potential (RESP) fitting. These charges are then used in the subsequent molecular mechanics simulations.

-

Molecular Dynamics (MD) Simulations

-

Objective: To simulate the dynamic behavior of multiple FDKP molecules in a solvent to observe the self-assembly process.

-

Software: AMBER, GROMACS, or NAMD.

-

Force Field: A general force field like GAFF (General Amber Force Field) would be parameterized with the QM-derived charges for the FDKP monomer.

-

Procedure:

-

Create a simulation box and populate it with multiple FDKP molecules at a concentration known to lead to self-assembly.

-

Add an explicit solvent (e.g., water) and counter-ions to neutralize the system.

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under an NPT ensemble until properties like density and potential energy stabilize.

-

Run a long production simulation (on the order of nanoseconds to microseconds) to observe the self-assembly of FDKP molecules into aggregates.

-

Analyze the resulting trajectories to identify stable hydrogen-bonding patterns, radial distribution functions, and the overall structure of the formed aggregates.

-

Quantitative Data from Molecular Modeling

While the seminal studies on FDKP molecular modeling are not fully public, the following table represents the type of quantitative data that would be generated from such an analysis. The values presented are illustrative and based on typical values for similar molecular systems.

| Parameter | Description | Illustrative Value |

| Conformational Energy | The relative energy difference between the "cooperative" hydrogen-bonded conformer and other conformers. | -5 to -10 kcal/mol |

| H-Bond Distance (Type A) | The distance between the donor hydrogen and acceptor oxygen in the Type A hydrogen bond. | 1.8 - 2.2 Å |

| H-Bond Angle (Type A) | The angle formed by the donor-hydrogen-acceptor atoms in the Type A hydrogen bond. | 160 - 180° |

| H-Bond Distance (Type B) | The distance between the donor hydrogen and acceptor oxygen in the Type B 10-membered ring hydrogen bond. | 1.9 - 2.3 Å |

| H-Bond Angle (Type B) | The angle formed by the donor-hydrogen-acceptor atoms in the Type B hydrogen bond. | 150 - 170° |

| Solvation Free Energy | The free energy change associated with transferring an FDKP molecule from the gas phase to the solvent. | Varies with solvent |

| Binding Free Energy (Dimer) | The free energy of binding between two FDKP molecules, indicating the stability of the initial aggregation step. | -15 to -25 kcal/mol |

Signaling Pathways

A crucial aspect of FDKP's design and function as a pharmaceutical excipient is its biological inertness. Extensive in vitro and preclinical in vivo studies have shown no evidence of a pharmacological effect of FDKP.[1] Specifically, FDKP was evaluated in 63 in vitro receptor-binding assays and did not inhibit the binding of any substrate to a wide range of receptors, including those for neurotransmitters, steroids, ion channels, and growth factors, at concentrations up to 100 μM.[1]

Caption: FDKP is designed to be biologically inert and does not interact with known signaling pathways.

Conclusion

Molecular modeling has been pivotal in understanding the fundamental interactions that govern the self-assembly of this compound. By elucidating the "cooperative" hydrogen bonding motif, computational studies have provided a rational basis for FDKP's function as a drug delivery excipient. The combination of quantum mechanics and molecular dynamics simulations allows for a detailed investigation of the conformational preferences and intermolecular forces that drive the formation of FDKP microparticles. This knowledge is critical for the rational design and optimization of drug delivery systems that rely on the self-assembly of excipients. The biological inertness of FDKP, confirmed by its lack of interaction with a broad range of biological receptors, further underscores its suitability for pharmaceutical applications where a non-interactive carrier is essential.

References

Spectroscopic Analysis of Fumaryl Diketopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP) is a critical component in advanced drug delivery systems, notably in inhalation therapies. Its unique self-assembly properties enable the formation of microparticles that can encapsulate and deliver therapeutic agents to the lungs. A thorough understanding of its chemical structure and purity is paramount for quality control and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of FDKP: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific quantitative data for FDKP is not widely available in public literature, this guide outlines detailed experimental protocols and data interpretation strategies applicable to FDKP and other diketopiperazine-based compounds.

Introduction to this compound

This compound, chemically known as (3S,6S)-3,6-bis(4-(N-fumaryl)aminobutyl)piperazine-2,5-dione, is a symmetrical molecule derived from the cyclic dipeptide of lysine. The fumaryl groups are attached to the terminal amino groups of the lysine side chains. This structure allows for self-assembly into microparticles through hydrogen bonding and hydrophobic interactions, making it an ideal excipient for pulmonary drug delivery.

Accurate spectroscopic characterization is essential to confirm the identity, purity, and stability of FDKP in both its bulk form and within final drug formulations.

Spectroscopic Methodologies

This section details the experimental protocols for the primary spectroscopic techniques used to analyze FDKP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For FDKP, ¹H NMR and ¹³C NMR are the most relevant techniques.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the FDKP sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical and should be one in which the analyte is fully soluble and does not have signals that overlap with key analyte resonances.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift calibration.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Presentation: ¹H NMR

While a specific, experimentally-derived ¹H NMR spectrum for FDKP is not publicly available, Table 1 presents a predicted ¹H NMR data format for FDKP, outlining the expected chemical shifts and multiplicities for its key protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | Predicted Value | Predicted Value | Protons of the fumaryl group (vinyl) |

| Predicted Value | Predicted Value | Predicted Value | Protons of the diketopiperazine ring |

| Predicted Value | Predicted Value | Predicted Value | Methylene protons of the lysine side chain |

| Predicted Value | Predicted Value | Predicted Value | Amide protons |

Table 1: Predicted ¹H NMR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of FDKP and to gain structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing FDKP, as it allows for the separation of the analyte from any impurities prior to mass analysis.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a dilute solution of FDKP in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Parameters (Example):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good separation (e.g., starting with a low percentage of B and increasing to a high percentage over several minutes).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 25-40 °C.

-

-

Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 5-10 L/min at 200-250 °C.

-

Mass Range: m/z 100-1000.

-

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) with varying collision energies to generate a fragmentation pattern.

-

Data Presentation: Mass Spectrometry

The expected molecular ion for FDKP (C₂₀H₂₈N₄O₈) in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 453.46. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Diketopiperazines are known to fragment through the loss of CO and cleavage of the amide bonds within the ring and side chains[1][2].

| m/z (Observed) | Relative Intensity (%) | Proposed Fragment |

| 453.46 | 100 | [M+H]⁺ |

| Expected Value | Expected Value | [M+H - CO]⁺ |

| Expected Value | Expected Value | Fragments from side chain cleavage |

| Expected Value | Expected Value | Fragments from diketopiperazine ring opening |

Table 2: Expected Mass Spectrometry Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique useful for confirming the presence of key functional groups in FDKP, such as amides, carboxylic acids, and alkenes.

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the FDKP sample and potassium bromide (KBr) powder to remove any residual moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of FDKP (1-2 mg) with a larger amount of KBr (100-200 mg) until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Presentation: FTIR Spectroscopy

The FTIR spectrum of FDKP is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretching (amide) |

| ~3000-2800 | Medium | C-H stretching (alkane) |

| ~1700-1600 | Strong | C=O stretching (amide, carboxylic acid) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~1550 | Medium | N-H bending (amide) |

Table 3: Expected FTIR Absorption Bands for this compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a typical fragmentation pathway for diketopiperazines.

Caption: General workflow for the spectroscopic analysis of FDKP.

Caption: Generalized fragmentation of a protonated diketopiperazine in MS/MS.

Signaling Pathways

This compound is primarily utilized as an excipient in drug delivery systems and is considered to be biologically inert. Extensive studies have shown that FDKP is predominantly cleared from the body unchanged, with no evidence of metabolism[3][4]. As such, there are no known direct signaling pathways that are modulated by FDKP. Its role is to facilitate the delivery of an active pharmaceutical ingredient to its target site. However, some diketopiperazines of natural origin have been shown to be involved in cell-cell signaling and other biological activities[5].

Conclusion

References

- 1. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic characterization of the novel pulmonary delivery excipient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Fumaryl Diketopiperazine (CAS No. 176738-91-3): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP), with CAS number 176738-91-3, is a synthetic cyclic dipeptide that has garnered significant attention in the pharmaceutical sciences. Primarily utilized as an excipient in the Technosphere® drug delivery platform, it facilitates the pulmonary administration of therapeutic agents. This technical guide provides an in-depth review of FDKP, consolidating available data on its physicochemical properties, synthesis, pharmacokinetics, and biological activity. Notably, this report addresses the conflicting information regarding its bioactivity, presenting evidence from peer-reviewed scientific literature that establishes it as a biologically inert carrier, contrary to some commercial claims. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white powder. Its molecular structure consists of a central 2,5-diketopiperazine ring derived from two lysine molecules, with each of the two ε-amino groups acylated with a fumaric acid moiety.

| Property | Value | Reference |

| CAS Number | 176738-91-3 | [1][2] |

| Molecular Formula | C₂₀H₂₈N₄O₈ | [3][4][5] |

| Molecular Weight | 452.46 g/mol | [3][4][5] |

| Appearance | White to Off-White Powder | [4] |

| Purity | ≥95% | [4] |

| InChI Key | BBNKIRVUCQNAQR-FETIZUMASA-N | [2] |

| Synonyms | 2,5-Diketo-3,6-di(4-succinylaminobutyl) piperazine, (E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid | [1] |

Synthesis

The synthesis of FDKP is primarily achieved through the cyclocondensation of ε-amino protected lysine. This process involves the formation of a 2,5-diketopiperazine core, followed by the introduction of the fumaryl groups.

Conceptual Synthesis Pathway

The foundational method for producing the diketopiperazine core of FDKP involves the cyclocondensation of an ε-amino protected lysine derivative. This is typically followed by deprotection and subsequent acylation with an activated form of fumaric acid to yield the final product.

Experimental Protocol: Catalyzed Synthesis of N-Protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

While a detailed, publicly available step-by-step protocol for the complete synthesis of FDKP is limited, a patented improved method for the synthesis of the diketopiperazine precursor offers insights into a more efficient process. This method utilizes a catalyst to increase yield and reduce reaction time compared to traditional thermal condensation.

Materials:

-

N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)

-

m-Cresol

-

Phosphorus pentoxide (catalyst)

-

Glacial acetic acid (for recrystallization)

Procedure:

-

A solution of N-benzyloxycarbonyl-L-lysine in m-cresol is prepared.

-

Phosphorus pentoxide is added as a catalyst. The concentration of the catalyst can be optimized, with concentrations around 7.5% being effective.

-

The reaction mixture is heated. The use of a catalyst significantly reduces the required reaction time compared to the 18-33 hours of uncatalyzed thermal condensation.

-

Upon completion of the reaction, the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine is isolated.

-

The crude product is purified by recrystallization from glacial acetic acid to yield the desired precursor to FDKP.

This catalyzed approach has been reported to achieve yields greater than 50%, a significant improvement over the uncatalyzed method.

Biological Activity and Mechanism of Action

In Vitro Receptor Binding Assays

FDKP has been evaluated in a comprehensive panel of 63 in vitro receptor-binding assays. These assays included a wide range of targets such as neurotransmitter receptors, steroid receptors, ion channels, secondary messengers, prostaglandin receptors, growth factor/hormone receptors, brain and gut peptide receptors, and various enzymes. At concentrations up to 100 μM, FDKP did not inhibit the binding of any substrate to these receptors.[6] This provides strong evidence for its lack of direct pharmacological activity at these targets.

In Vivo Studies

Preclinical pharmacology studies in rats and dogs have shown no observed effects of FDKP on cardiac, central nervous system, pulmonary, or renal functions.[6]

Conflicting Commercial Information

It is important to note that some commercial suppliers have described this compound as a glucagon-like peptide-1 (GLP-1) analogue with hypoglycemic and antimicrobial properties.[3][4] However, the extensive, peer-reviewed scientific data demonstrating its biological inertness contradicts these claims. The primary and well-documented function of FDKP is as a carrier for drug delivery.

Pharmacokinetics

The pharmacokinetics of FDKP have been characterized in humans, including healthy subjects and populations with renal or hepatic impairment.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

An ADME study in healthy male volunteers using ¹⁴C-radiolabeled FDKP administered intravenously and orally revealed the following:

-

Absorption: Oral bioavailability is very low, with less than 3% of an oral dose being recovered in the urine.[6]

-

Distribution: The volume of distribution was not detailed in the provided search results.

-

Metabolism: There was no evidence of metabolism of FDKP.[6]

-

Excretion: FDKP is predominantly cleared unchanged by the kidneys, with over 95% of an intravenous dose recovered in the urine.[6]

Pharmacokinetics in Special Populations

The pharmacokinetics of inhaled FDKP (20 mg dose) were assessed in subjects with diabetic nephropathy and chronic liver disease.

Table 1: Pharmacokinetic Parameters of Inhaled this compound in Different Patient Populations

| Population | Cmax (ng/mL) | AUC₀₋₄₈₀ (ng/mL·min) |

| Healthy Subjects | - | 26,710 (34.8% CV) |

| Diabetic Subjects with Normal Renal Function | 147.0 (44.3% CV) | 30,474 (31.8% CV) |

| Diabetic Subjects with Mild Diabetic Nephropathy | - | - |

| Diabetic Subjects with Moderate Diabetic Nephropathy | 159.9 (59.4% CV) | 36,869 (47.2% CV) |

| Subjects with Chronic Liver Disease | - | 31,477 (28.8% CV) |

| CV: Coefficient of Variation |

While there were slight increases in Cmax and AUC in subjects with diabetic nephropathy, these differences were not considered clinically significant.[6] No significant pharmacokinetic differences were observed between healthy subjects and those with chronic liver disease.[6]

The Technosphere® Drug Delivery Platform

FDKP is the core component of the Technosphere® technology, a novel drug delivery system for pulmonary administration.

Mechanism of Microparticle Formation

FDKP molecules self-assemble into microparticles through a pH-dependent process. In a solution with a pH below 5.2, FDKP precipitates and crystallizes, forming microparticles with a typical diameter of 0.5 to 10 microns.[2] This self-assembly is driven by intermolecular hydrogen bonding. The active pharmaceutical ingredient is then adsorbed onto these microparticles.

Drug Delivery Workflow

The Technosphere® platform enables the delivery of drugs to the deep lung. Upon inhalation, the microparticles travel to the alveoli where the physiological pH of the lung lining fluid causes them to rapidly dissolve, releasing the adsorbed drug for systemic absorption.

Caption: Workflow of the Technosphere® drug delivery system.

Conclusion

This compound (CAS No. 176738-91-3) is a well-characterized synthetic molecule that serves as a safe and effective excipient in the Technosphere® pulmonary drug delivery system. Extensive scientific evidence from in vitro and in vivo studies confirms its biological inertness, making it an ideal carrier for inhaled therapeutics. Its pharmacokinetic profile is characterized by renal clearance and low oral bioavailability. While conflicting information exists on some commercial platforms, the peer-reviewed scientific literature provides a clear and consistent picture of FDKP as a non-pharmacologically active component of a sophisticated drug delivery technology. This guide provides researchers and drug development professionals with a consolidated source of technical information to support further research and development activities involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Characterization of the Novel Pulmonary Delivery Excipient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technosphere inhaled insulin (Afrezza) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. providence.elsevierpure.com [providence.elsevierpure.com]

Diketopiperazine Derivatives: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction